molecular formula C6H11N3O3 B14298574 N-tert-Butyl-N'-hydroxy-N-nitroso(oxo)ethanimidamide CAS No. 112380-31-1

N-tert-Butyl-N'-hydroxy-N-nitroso(oxo)ethanimidamide

Cat. No.: B14298574
CAS No.: 112380-31-1
M. Wt: 173.17 g/mol
InChI Key: XSSNPQULGXYGRP-UHFFFAOYSA-N
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Description

N-tert-Butyl-N’-hydroxy-N-nitroso(oxo)ethanimidamide is an organic compound known for its unique chemical structure and reactivity It is a derivative of ethanimidamide, featuring tert-butyl, hydroxy, and nitroso functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-hydroxy-N-nitroso(oxo)ethanimidamide typically involves the reaction of secondary amides with tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . The reaction conditions are mild, and the isolation procedure is straightforward, making it an efficient synthetic route.

Industrial Production Methods

While specific industrial production methods for N-tert-Butyl-N’-hydroxy-N-nitroso(oxo)ethanimidamide are not well-documented, the use of tert-butyl nitrite in large-scale organic synthesis suggests that similar conditions could be applied in an industrial setting. The scalability of the reaction and the stability of the functional groups involved make it a viable candidate for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N’-hydroxy-N-nitroso(oxo)ethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the nitroso group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in reactions involving N-tert-Butyl-N’-hydroxy-N-nitroso(oxo)ethanimidamide include tert-butyl nitrite, azidotrimethylsilane, and iodine azide . The reactions are typically carried out under mild conditions, often without the need for solvents or metal catalysts.

Major Products Formed

The major products formed from reactions involving N-tert-Butyl-N’-hydroxy-N-nitroso(oxo)ethanimidamide include N-nitrosoamides, carboxylic acids, benzocoumarins, and isocoumarins . These products are valuable intermediates in organic synthesis and have various applications in chemical research.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-hydroxy-N-nitroso(oxo)ethanimidamide involves its interaction with molecular targets such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting these enzymes, the compound prevents the overproduction of nitric oxide (NO) and reduces inflammation . Its radical scavenging activity also contributes to its protective effects against oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-N’-hydroxy-N-nitroso(oxo)ethanimidamide stands out due to its combination of functional groups, which confer unique reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its versatility and importance in research and industry.

Properties

CAS No.

112380-31-1

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

N-tert-butyl-N'-hydroxy-N-nitroso-2-oxoethanimidamide

InChI

InChI=1S/C6H11N3O3/c1-6(2,3)9(8-12)5(4-10)7-11/h4,11H,1-3H3

InChI Key

XSSNPQULGXYGRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C(=NO)C=O)N=O

Origin of Product

United States

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